CYP3A4 Inhibition: A >1,500-Fold Selectivity Window Versus 4-Chlorophenylurea
In a direct head-to-head panel of phenyl urea analogs, 4-methoxyphenylurea exhibits an IC50 of 0.20 µM for CYP3A4 inhibition, but crucially shows no measurable inhibition of CYP3A5 (IC50 > 300 µM), resulting in a fold-selectivity exceeding 1,500 [1]. This is in stark contrast to the structurally similar 4-chlorophenylurea, which is a potent dual inhibitor of CYP3A4 (IC50 = 0.31 µM) and CYP3A5 (IC50 ~ 0.14 µM), with a mere 10-fold selectivity [1]. The >1,500-fold selectivity window of 4-methoxyphenylurea indicates a significantly lower potential for off-target CYP3A5-mediated drug-drug interactions compared to its 4-chloro analog.
| Evidence Dimension | CYP3A4/5 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 0.20 µM; CYP3A5 IC50 > 300 µM; Fold-selectivity > 1,500 |
| Comparator Or Baseline | 4-Chlorophenylurea: CYP3A4 IC50 = 0.31 µM; CYP3A5 IC50 ~ 0.14 µM; Fold-selectivity = 10 |
| Quantified Difference | >1,500-fold selectivity window vs. 10-fold; CYP3A5 IC50 >300 µM vs. ~0.14 µM |
| Conditions | In vitro enzyme inhibition assay using midazolam hydroxylation as a measure of CYP3A4/5 activity. |
Why This Matters
For researchers developing lead compounds where minimizing CYP3A5-mediated drug-drug interactions is critical, 4-methoxyphenylurea's high selectivity provides a quantifiable advantage over 4-chlorophenylurea.
- [1] Table 1, P450 inhibition of substituted phenyl urea analogs. Probe Reports from the NIH Molecular Libraries Program, 2014. View Source
